Saframycin C vs. Saframycin A: 50- to 100-Fold Difference in L1210 Leukemia Growth Inhibition
In a direct head-to-head comparison using the same experimental conditions, Saframycin C is 50 to 100 times less potent than Saframycin A. Specifically, Saframycin C required a concentration of 1.0 µg/mL to completely inhibit the growth of L1210 mouse leukemia cells in suspension culture, whereas Saframycin A achieved the same effect at only 0.02 µg/mL [1]. This quantitative difference establishes Saframycin C as the appropriate reference standard for evaluating novel analogs where moderate baseline activity is required, rather than the high-potency Saframycin A which may mask incremental improvements.
| Evidence Dimension | In vitro complete growth inhibition (IC₁₀₀) of L1210 mouse leukemia cells |
|---|---|
| Target Compound Data | 1.0 µg/mL |
| Comparator Or Baseline | Saframycin A: 0.02 µg/mL |
| Quantified Difference | 50- to 100-fold higher concentration required for Saframycin C |
| Conditions | L1210 mouse leukemia cells in suspension culture |
Why This Matters
Procuring Saframycin C is essential for SAR studies and assay development where a moderate-potency baseline is needed to quantify the effect of structural modifications, as the high potency of Saframycin A would compress the dynamic range.
- [1] Arai, T., Takahashi, K., Ishiguro, K., & Yazawa, K. (1980). Some chemotherapeutic properties of two new antitumor antibiotics, saframycins A and C. Gan, 71(6), 790-796. View Source
